molecular formula C18H21N7O3S B2409842 6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251550-27-2

6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2409842
CAS No.: 1251550-27-2
M. Wt: 415.47
InChI Key: DCEBABFIHNLDLN-UHFFFAOYSA-N
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Description

6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that belongs to the class of isothiazolo[4,3-d]pyrimidines

Scientific Research Applications

6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It is investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting from readily available starting materials

    Formation of the Isothiazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Isobutyl Group: This step can be achieved through alkylation reactions, where the isobutyl group is introduced using suitable alkylating agents.

    Attachment of the Piperazino Carbonyl Moiety: This step involves the coupling of the piperazino group with the pyrimidine ring, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.

Uniqueness

6-(2-methylpropyl)-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .

Properties

IUPAC Name

6-(2-methylpropyl)-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3S/c1-11(2)10-25-15(26)13-12(21-18(25)28)14(29-22-13)16(27)23-6-8-24(9-7-23)17-19-4-3-5-20-17/h3-5,11H,6-10H2,1-2H3,(H,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEBABFIHNLDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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